1,1'-{[2-(Chloromethyl)-6-methoxy-1,4-phenylene]bis(oxymethylene)}dibenzene
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Overview
Description
1,1’-{[2-(Chloromethyl)-6-methoxy-1,4-phenylene]bis(oxymethylene)}dibenzene is a complex organic compound characterized by its aromatic structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields. Its molecular formula is C21H19ClO3, and it features a chloromethyl group and a methoxy group attached to a phenylene ring, which is further connected to two benzene rings through oxymethylene linkages.
Preparation Methods
The synthesis of 1,1’-{[2-(Chloromethyl)-6-methoxy-1,4-phenylene]bis(oxymethylene)}dibenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-(chloromethyl)-6-methoxyphenol with formaldehyde to form the bis(oxymethylene) linkage. This intermediate is then reacted with benzene in the presence of a catalyst to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,1’-{[2-(Chloromethyl)-6-methoxy-1,4-phenylene]bis(oxymethylene)}dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form methyl derivatives.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-{[2-(Chloromethyl)-6-methoxy-1,4-phenylene]bis(oxymethylene)}dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,1’-{[2-(Chloromethyl)-6-methoxy-1,4-phenylene]bis(oxymethylene)}dibenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or DNA structure. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1,1’-{[2-(Chloromethyl)-6-methoxy-1,4-phenylene]bis(oxymethylene)}dibenzene include:
1,1’-{[2-(Chloromethyl)-1,4-phenylene]bis(oxymethylene)}dibenzene: Lacks the methoxy group, resulting in different chemical reactivity and applications.
1,1’-{[2-(Methoxymethyl)-6-methoxy-1,4-phenylene]bis(oxymethylene)}dibenzene: Contains an additional methoxy group, which can alter its physical and chemical properties.
1,1’-{[2-(Chloromethyl)-6-hydroxy-1,4-phenylene]bis(oxymethylene)}dibenzene:
Properties
CAS No. |
61654-84-0 |
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Molecular Formula |
C22H21ClO3 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
1-(chloromethyl)-3-methoxy-2,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C22H21ClO3/c1-24-21-13-20(25-15-17-8-4-2-5-9-17)12-19(14-23)22(21)26-16-18-10-6-3-7-11-18/h2-13H,14-16H2,1H3 |
InChI Key |
ARRYQGWXWFFZDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)CCl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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